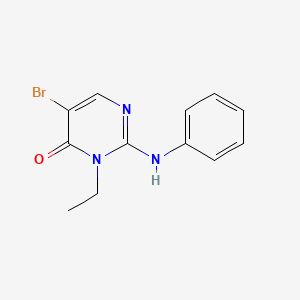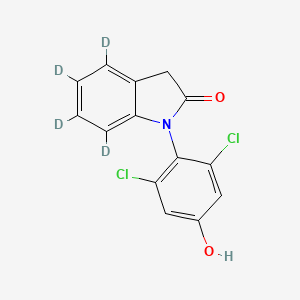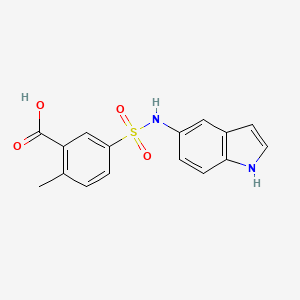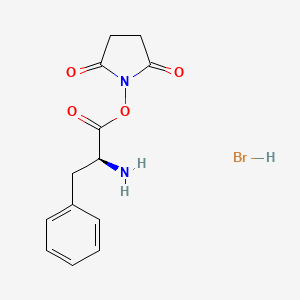
L-Phenylalanine NHS Ester Hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Phenylalanine NHS Ester Hydrobromide is a biochemical compound used primarily in proteomics research. It has the molecular formula C13H15BrN2O4 and a molecular weight of 343.17 . This compound is known for its role in facilitating the conjugation of proteins and peptides, making it a valuable tool in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine NHS Ester Hydrobromide typically involves the reaction of L-Phenylalanine with N-Hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions . The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet research-grade standards .
Analyse Chemischer Reaktionen
Types of Reactions
L-Phenylalanine NHS Ester Hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The NHS ester group is highly reactive and can be substituted by nucleophiles such as amines and thiols.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Solvents: Dichloromethane, ethanol
Conditions: Controlled pH, temperature regulation
Major Products Formed
L-Phenylalanine: Formed through hydrolysis
Conjugated Proteins/Peptides: Formed through substitution reactions with nucleophiles.
Wissenschaftliche Forschungsanwendungen
L-Phenylalanine NHS Ester Hydrobromide is widely used in scientific research, including:
Chemistry: Used in the synthesis of peptide conjugates and bioconjugation studies.
Biology: Facilitates the labeling of proteins and peptides for various biological assays.
Medicine: Plays a role in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Used in the production of research-grade biochemicals and reagents
Wirkmechanismus
The mechanism of action of L-Phenylalanine NHS Ester Hydrobromide involves the activation of the carboxyl group of L-Phenylalanine through the formation of an NHS ester. This activated ester can then react with nucleophiles such as amines, leading to the formation of stable amide bonds. The compound’s high reactivity and selectivity make it an ideal reagent for bioconjugation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Phenylalanine Methyl Ester
- L-Phenylalanine Ethyl Ester
- L-Phenylalanine Tert-Butyl Ester
Comparison
L-Phenylalanine NHS Ester Hydrobromide is unique due to its NHS ester group, which provides high reactivity and selectivity for nucleophilic substitution reactions. This makes it more suitable for bioconjugation applications compared to other L-Phenylalanine esters, which may not offer the same level of reactivity.
Eigenschaften
Molekularformel |
C13H15BrN2O4 |
|---|---|
Molekulargewicht |
343.17 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-amino-3-phenylpropanoate;hydrobromide |
InChI |
InChI=1S/C13H14N2O4.BrH/c14-10(8-9-4-2-1-3-5-9)13(18)19-15-11(16)6-7-12(15)17;/h1-5,10H,6-8,14H2;1H/t10-;/m0./s1 |
InChI-Schlüssel |
IOWDNACZDCORQW-PPHPATTJSA-N |
Isomerische SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CC=CC=C2)N.Br |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=CC=C2)N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-4-[(Hydroxyimino)(2-hydroxy-4-methoxyphenyl)methyl]-1-piperidinecarboxylic Acid Phenylmethyl Ester](/img/structure/B13857928.png)
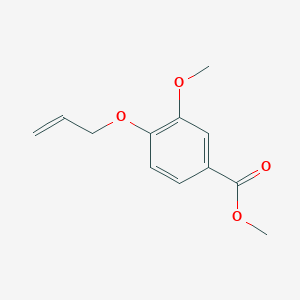
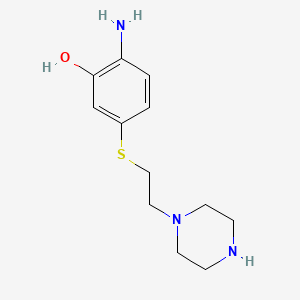
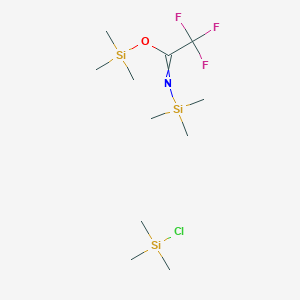
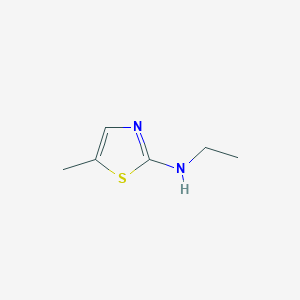
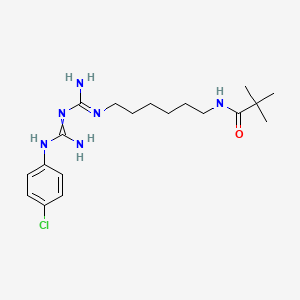
![1-Propanol, 3-[[[6-[[5-[[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]amino]-3-pyridinyl]methyl]amino]-2,2-dimethyl-](/img/structure/B13857953.png)
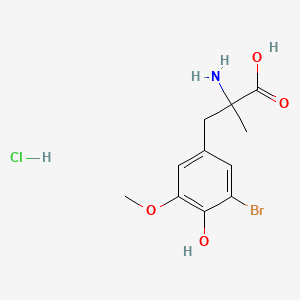
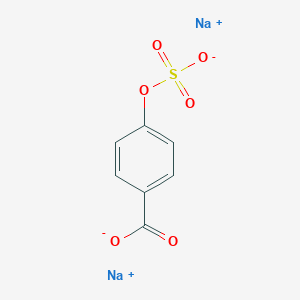
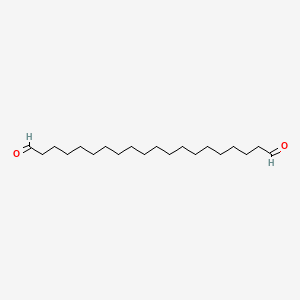
![Methyl 6-bromo-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13857976.png)
